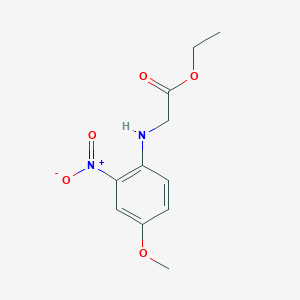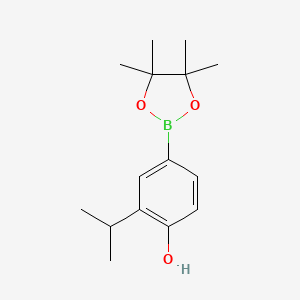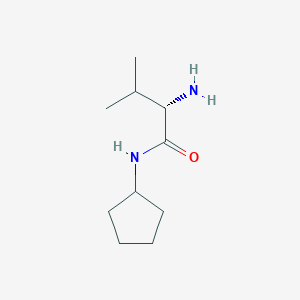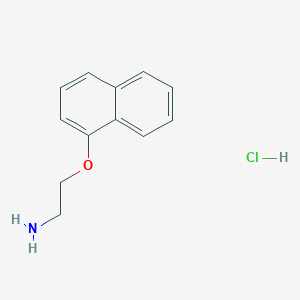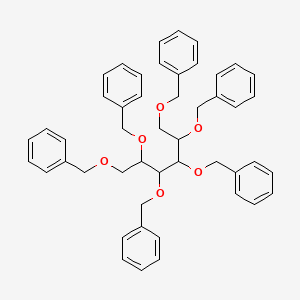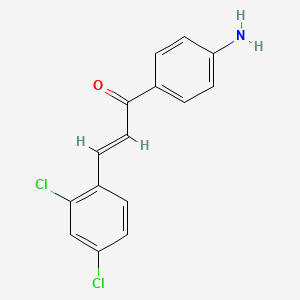
(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, also known as 2E-4AP-2,4DP, is an organic compound that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of various pharmaceuticals, pesticides, and dyes, and is also used in the production of various polymers. This compound is a colorless liquid at room temperature and has a boiling point of 305°C. Its chemical structure consists of a phenyl group linked to a prop-2-en-1-one moiety with two chlorine atoms attached.
Scientific Research Applications
Environmental Occurrence and Toxicology Research on compounds similar to “(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one”, such as 2,4-dichlorophenol (2,4-DCP), highlights their widespread presence in the environment due to agricultural and industrial activities. Studies reveal that these compounds exhibit moderate to considerable toxicity to both mammalian and aquatic life, emphasizing the importance of understanding their environmental fate and behavior (Krijgsheld & Gen, 1986; Islam et al., 2017) (Krijgsheld & Gen, 1986) (Islam et al., 2017).
Biodegradation and Environmental Remediation Further research into these chlorophenol-related compounds has focused on biodegradation processes, particularly highlighting the role of microorganisms in breaking down such chemicals in the environment. This line of research is crucial for developing strategies to mitigate pollution and protect public health (Magnoli et al., 2020) (Magnoli et al., 2020).
Advanced Oxidation Processes for Water Treatment Investigations into advanced oxidation processes (AOPs) for treating water contaminated with similar organophosphorus chemicals have provided insights into potential applications for removing toxic pollutants. These studies contribute to the development of more efficient water treatment technologies, addressing the challenges posed by persistent organic pollutants in the environment (Qutob et al., 2022) (Qutob et al., 2022).
Implications for Human Health The research also extends to the potential health implications of exposure to compounds within the same family as “this compound”. Studies have explored the effects of such compounds on the endocrine system, reproductive health, and overall human well-being, underlining the need for rigorous risk assessment and regulatory measures to safeguard public health (Wang et al., 2020) (Wang et al., 2020).
properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-5-1-10(14(17)9-12)4-8-15(19)11-2-6-13(18)7-3-11/h1-9H,18H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGJIGYFRVSOSI-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3088946.png)

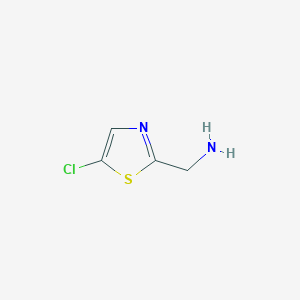
![4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid](/img/structure/B3088970.png)

